6-chloro-4,5-dimethyl-2H-pyridazin-3-one chemical properties
6-chloro-4,5-dimethyl-2H-pyridazin-3-one chemical properties
An In-depth Technical Guide to the Chemistry of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one
Prepared by: Gemini, Senior Application Scientist
Introduction: The pyridazinone scaffold is a cornerstone in modern medicinal and agricultural chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system are integral to the development of agents with applications ranging from cardiovascular and anticancer therapies to potent herbicides.[4][5][6] This guide focuses on a specific, yet representative, member of this class: 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. While specific experimental data for this exact molecule is not extensively documented in public literature, its chemical behavior can be confidently predicted based on the well-established principles governing the pyridazinone ring system. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into its structural properties, synthesis, reactivity, and potential applications by drawing upon authoritative data from closely related analogs.
Core Structural and Physicochemical Properties
The defining features of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one are its heterocyclic core, the reactive chlorine atom at the C6 position, and the two methyl groups at C4 and C5. The pyridazinone ring itself possesses a significant dipole moment and robust hydrogen-bonding capabilities, which are crucial for its interaction with biological targets.[7] The chlorine atom serves as an excellent leaving group, making the C6 position a prime site for synthetic elaboration via nucleophilic substitution reactions.
Chemical Structure
Caption: Structure of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.
Predicted Physicochemical Data
The following properties are calculated based on the chemical structure, providing a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | Calculated |
| Molecular Weight | 158.59 g/mol | Calculated |
| CAS Number | 10195-73-0 | Vendor Information |
| Appearance | White to off-white solid | Predicted from Analogs |
| Melting Point | ~149-151 °C | Inferred from 6-chloro-4-methyl analog[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Predicted |
| pKa | ~9.8 | Predicted from 6-chloro-4-methyl analog[8] |
Synthesis Pathway and Experimental Protocol
The synthesis of the 6-chloro-4,5-dialkyl-pyridazin-3-one scaffold is typically achieved through a two-step process: condensation to form the pyridazinone ring, followed by chlorination. A plausible and efficient route starts from 3,4-dimethylmaleic anhydride.
Synthesis Workflow Diagram
Caption: Plausible two-step synthesis of the target compound.
Protocol: Synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one
This protocol is a representative methodology based on standard procedures for pyridazinone synthesis.[9]
Step 1: Synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine-3,6-dione
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Reaction Setup: To a solution of 3,4-dimethylmaleic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
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Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction between the anhydride and hydrazine, facilitating the formation of the heterocyclic ring.
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-
Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Isolation: Cool the mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove residual acetic acid. Dry the solid under vacuum to yield the intermediate product.
Step 2: Synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one
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Reaction Setup: In a fume hood, carefully add the dried intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). This reaction is exothermic and releases HCl gas.
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the enolizable ketone of the intermediate into the chloro-substituted aromatic pyridazinone.
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-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a large beaker. This quenches the excess POCl₃.
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Self-Validation: The vigorous reaction with ice and subsequent precipitation of the product confirms the consumption of the highly reactive POCl₃ and the formation of the less polar, water-insoluble chlorinated product.
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-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.
Core Chemical Reactivity: Nucleophilic Aromatic Substitution
The key to the synthetic utility of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is the reactivity of the C6-Cl bond. The pyridazine nucleus is electron-deficient, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr).[10] This allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate for building molecular diversity.
General Reaction Pathway
Caption: General scheme for SNAr reactions on the title compound.
Protocol: Reaction with a Nucleophile (e.g., 4-Aminophenol)
This protocol demonstrates a typical SNAr reaction, a common strategy for creating derivatives for biological screening.[11]
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Reaction Setup: In a round-bottom flask, dissolve 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
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Add Reagents: Add the nucleophile, 4-aminophenol (1.1 eq), followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
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Causality: The base is crucial for deprotonating the nucleophile (in this case, the phenolic hydroxyl group is more acidic than the amine), increasing its nucleophilicity. It also acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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-
Heating: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker of cold water. The desired product, being less polar than the starting materials, will precipitate.
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Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel to yield the pure 6-(4-aminophenoxy)-4,5-dimethyl-2H-pyridazin-3-one derivative.
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Self-Validation: The change in polarity observed on TLC and the successful isolation of a new compound with the expected mass (verifiable by MS) confirms the substitution reaction.
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Applications in Research and Development
The 6-chloro-pyridazinone core is a "privileged scaffold" due to its ability to form key interactions with various biological targets. The C6 position provides a vector for introducing substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.
-
Agrochemicals: Many pyridazinone derivatives exhibit potent herbicidal activity.[12] They often act by inhibiting critical plant enzymes like protoporphyrinogen oxidase (PPO) or acetyl-coenzyme A carboxylase (ACCase).[5][13] The specific substituents at C4, C5, and C6 are critical for determining the weed control spectrum and crop safety.[13]
-
Drug Discovery: The pyridazinone nucleus is present in numerous pharmacologically active compounds.[2][14]
-
Cardiovascular Agents: Derivatives have been developed as vasodilators and antihypertensive agents, sometimes acting as phosphodiesterase (PDE) inhibitors.[6][15] The core structure can mimic endogenous ligands and fit into the active sites of cardiovascular targets.
-
Oncology: The scaffold has been explored for developing anticancer agents, with derivatives showing antiproliferative activity against various cancer cell lines.[1]
-
Analgesic and Anti-inflammatory: A significant number of pyridazinone derivatives have been synthesized and tested for analgesic and anti-inflammatory properties, with some showing efficacy comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[16]
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is not available, data from structurally similar compounds provides a strong basis for safe handling procedures.
-
Hazards: Based on analogs, this compound should be considered harmful if swallowed. It may cause skin and serious eye irritation.[17][18] Prolonged or repeated exposure may cause organ damage. It is also expected to be harmful to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[17]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
References
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Title: Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. Source: Pest Management Science. URL: [Link]
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Title: Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
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Title: Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Source: Mini-Reviews in Organic Chemistry, Bentham Science Publisher. URL: [Link]
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Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. URL: [Link]
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Title: Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Source: Journal of Heterocyclic Chemistry, 2001. URL: [Link]
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Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Source: SciSpace. URL: [Link]
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Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Source: RSC Medicinal Chemistry, 2024. URL: [Link]
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Title: Various Chemical and Biological Activities of Pyridazinone Derivatives. Source: Scholars Research Library. URL: [Link]
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Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: Future Medicinal Chemistry, 2024. URL: [Link]
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Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Source: Letters in Organic Chemistry. URL: [Link]
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Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: RSC Medicinal Chemistry, 2021. URL: [Link]
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Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Source: Biomedical and Pharmacology Journal, 2008. URL: [Link]
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